molecular formula C10H13NOS B13300607 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13300607
M. Wt: 195.28 g/mol
InChI Key: DUJUSOCNPOFOMI-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a heterocyclic compound featuring a thiazole ring and a cyclobutane moiety. The thiazole ring, known for its aromaticity and biological activity, is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products Formed:

Scientific Research Applications

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde is unique due to the presence of the cyclobutane moiety, which can impart different steric and electronic properties compared to other thiazole derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H13NOS/c1-8-11-9(6-13-8)5-10(7-12)3-2-4-10/h6-7H,2-5H2,1H3

InChI Key

DUJUSOCNPOFOMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2(CCC2)C=O

Origin of Product

United States

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